2-Chloro-6-fluorophenol
Overview
Description
Synthesis Analysis
While specific synthesis methods for 2-Chloro-6-fluorophenol are not detailed in the available literature, the synthesis of related halogenated phenols often involves halogenation reactions, where halogen atoms are introduced into the phenol molecule. Techniques such as direct halogenation or via intermediates are common. For example, the synthesis of related compounds involves steps like substitution reactions where chlorine and fluorine atoms are introduced into the phenolic ring at specific positions under controlled conditions (Boiko et al., 2011).
Molecular Structure Analysis
The molecular structure of halogenated phenols, including 2-Chloro-6-fluorophenol, is crucial in determining their chemical behavior. Studies on similar molecules, such as 2-fluorophenol and 2,6-difluorophenol, have shown that the presence of halogen atoms affects the molecular geometry and can lead to the formation of weak intramolecular hydrogen bonds (Vajda & Hargittai, 1993). These structural characteristics are essential for understanding the reactivity and interactions of 2-Chloro-6-fluorophenol.
Scientific Research Applications
Hydrogen-Atom Tunneling and Isomerization
Studies have shown intriguing properties of 2-chloro-6-fluorophenol in low-temperature environments. For instance, infrared spectra of 2-chloro-6-fluorophenol in argon matrices at 20 K revealed a "Cl-type" isomer characterized by an OH···Cl hydrogen bond, but no "F-type" isomer with OH···F bonding. This contrasted with the existence of both isomers in the gas and liquid phases at room temperature. The absence of the F-type isomer at low temperatures suggests a hydrogen-atom tunneling phenomenon where the F-type isomer changes to the more stable Cl-type one in the matrix. This tunneling isomerization around the C-O bond was observed in the OH···X species but not in the OD···X species. UV-induced photoreactions were also studied, showing that different photoproducts are produced depending on the isomer type and the presence of deuterium (Nanbu, Sekine, & Nakata, 2011).
Photoreaction Mechanism in Halogenated Phenols
Further research on halogenated phenols, including 4-bromo-2-chloro-6-fluorophenol, under low-temperature conditions in argon matrices, revealed significant insights into the photoreaction mechanisms of these compounds. The study found that certain photoproducts, like 2-fluoro-4-bromocyclopentadienylidenemethanone, were produced from the Cl-type isomer by Wolff rearrangement after the dissociation of specific atoms. This work highlighted the influence of the bromine atom at the 4th position, which impacts the intramolecular migration of the Cl atom (Nanbu, Sekine, & Nakata, 2012).
Applications in Polymer Chemistry
2-Chloro-6-fluorophenol derivatives have been utilized in the field of polymer chemistry. For example, 2-fluoro-6-(3-methyl-2-butenyl)phenol (FMBP) was prepared and oxidatively polymerized with a copper-pyridine catalyst to yield a specific type of polyphenylene. The copolymerizability of FMBP with other compounds like 2,6-dimethylphenol was also explored, providing valuable insights into the polymerization processes of halogenated phenols (Hyun, Nishide, Tsuchida, & Yamada, 1988).
Molecular Docking and Antibacterial Applications
A study focusing on the molecular structure and antibacterial properties of 2-chloro-5-fluoro phenol demonstrated its potential in antibacterial applications. The compound showed significant activity against various bacterial strains, and molecular docking studies supported these findings. The study also delved into vibrational spectral determinations, non-linear optical properties, and hydrogen bond and thermodynamic parameters of the compound, indicating its stability and chemical reactivity (Vidhya, Austine, & Arivazhagan, 2020).
Safety And Hazards
2-Chloro-6-fluorophenol is classified as harmful if swallowed and causes severe skin burns and eye damage . It may cause respiratory irritation and is suspected of damaging fertility or the unborn child . It may cause genetic defects and is toxic to aquatic life with long-lasting effects . Appropriate safety measures should be taken while handling this compound, including wearing protective gloves, clothing, and eye/face protection .
properties
IUPAC Name |
2-chloro-6-fluorophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClFO/c7-4-2-1-3-5(8)6(4)9/h1-3,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIAQIYQASAWZPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1047738 | |
Record name | 2-Chloro-6-fluorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1047738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-fluorophenol | |
CAS RN |
2040-90-6, 20651-57-4 | |
Record name | 2-Chloro-6-fluorophenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2040-90-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-6-fluoro-phenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002040906 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Chloro-6-fluorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1047738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-6-fluoro-phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.213 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Phenol, 2-chloro-6-fluoro | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.271 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Nickel, [2,6-bis[2-(diphenylphosphino)ethyl]pyridine]diiodo | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.844 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Feasible Synthetic Routes
Citations
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